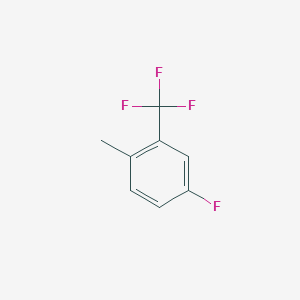

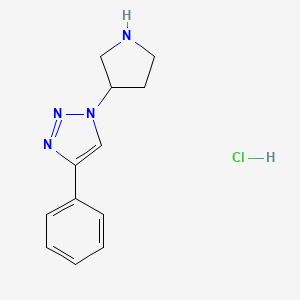

5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide” is a type of indole derivative . Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance, and are often considered as a “privileged scaffold” within the drug discovery arena .

Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Chemical Reactions Analysis

Indoles are versatile building blocks in synthesis, providing access to diverse heterocycles . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .

Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, including compounds similar to 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide, have been reported to exhibit significant antiviral properties . For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for antiviral efficacy.

Anti-inflammatory Properties

The indole nucleus is a common feature in many synthetic drug molecules due to its ability to bind with high affinity to multiple receptors. This characteristic makes indole derivatives, like the compound , potential candidates for anti-inflammatory drugs . Their mechanism of action often involves the modulation of inflammatory pathways.

Anticancer Applications

Indole derivatives are increasingly being explored for their potential in cancer treatment . They can act on various pathways involved in cancer cell proliferation and survival . Research into indole derivatives may lead to the development of new chemotherapeutic agents that are more effective and have fewer side effects.

Antimicrobial Effects

The indole scaffold is also found to possess antimicrobial activities . This includes action against bacteria, fungi, and other microorganisms . The compound’s ability to interfere with microbial cell processes makes it a valuable asset in the development of new antibiotics.

Antidiabetic Potential

Indole derivatives have shown promise in the management of diabetes . They may influence insulin secretion or insulin sensitivity, thus helping to regulate blood glucose levels . Further research could lead to new treatments for diabetes that are based on indole-derived compounds.

Neuroprotective Effects

Indole compounds have been associated with neuroprotective effects . They may offer protection against neurodegenerative diseases by influencing neuronal survival and function . This area of research is particularly promising for the development of treatments for conditions like Alzheimer’s and Parkinson’s disease.

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other types of molecular interactions . These interactions can lead to changes in the activity of the target proteins, thereby influencing the biological processes they are involved in .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and biological context .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the effects of this compound could be diverse and context-dependent .

Propriétés

IUPAC Name |

5-amino-N,N-dimethyl-2,3-dihydroindole-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-13(2)11(15)14-6-5-8-7-9(12)3-4-10(8)14/h3-4,7H,5-6,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNXEKKBPSVUQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC2=C1C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598708 |

Source

|

| Record name | 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89731-99-7 |

Source

|

| Record name | 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylbenzo[d]thiazol-4-ol](/img/structure/B1319130.png)

![2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride](/img/structure/B1319139.png)

![2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B1319158.png)

![4-Fluorobenzo[b]thiophene](/img/structure/B1319160.png)

![6-Fluorobenzo[b]thiophene](/img/structure/B1319161.png)